6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
Description
6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an acetamido group, a methylthio linker, a pyran-4-one ring, and a biphenyl-4-carboxylate ester.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5S2/c1-14(27)24-22-25-26-23(33-22)32-13-18-11-19(28)20(12-30-18)31-21(29)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOOHRPLNNFMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme.
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . By inhibiting this enzyme, it disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context.
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the disruption of water and electrolyte balance within cells and across cell membranes. This can lead to changes in pH and other metabolic disturbances.
Pharmacokinetics
Like other carbonic anhydrase inhibitors, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine.
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a variety of cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and potentially cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the activity of carbonic anhydrase and thus the efficacy of its inhibition. Additionally, the presence of other substances that bind to or interact with carbonic anhydrase could potentially affect the action of this compound.
Biological Activity
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule that exhibits potential biological activity, particularly in the context of medicinal chemistry. Its unique structural features, including a pyran ring, thiadiazole moiety, and an acetamido group, suggest diverse mechanisms of action and applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.48 g/mol. The presence of multiple functional groups enhances its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₅S |
| Molecular Weight | 418.48 g/mol |
| CAS Number | 896015-77-3 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiadiazole and pyran rings are known to exhibit antimicrobial and anticancer properties. Research indicates that compounds containing these moieties can inhibit enzymes essential for tumor growth and proliferation.
Anticancer Activity
Studies have shown that derivatives of thiadiazole possess significant antitumor activity. For instance, the inhibition of glutaminase (GLS), an enzyme critical for cancer cell metabolism, is a promising therapeutic target. Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have been found to inhibit GLS activity effectively, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
-
Antimicrobial Activity :
Research has demonstrated that compounds with similar structural features exhibit potent antimicrobial effects against various bacterial strains. For example, a study on related thiadiazole derivatives revealed their efficacy against Staphylococcus aureus and Escherichia coli . -
Antitumor Efficacy :
A recent study evaluated the antitumor effects of a series of pyran derivatives in vitro. The results indicated that these compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism was linked to the induction of apoptosis through the activation of caspases. -
Pharmacokinetics :
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics when administered orally, with a half-life conducive for therapeutic use .
Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives ()
The compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, M<sup>+</sup>+1 = 560.2) shares a pyran-4-one (chromenone) moiety with the target compound but differs in its pyrazolo-pyrimidine core and fluorophenyl substituents. Key differences include:
- Core Heterocycles : The pyrazolo-pyrimidine system (three nitrogen atoms) vs. the thiadiazole (two nitrogens, one sulfur).
- Substituents : Fluorinated aromatic groups in Example 62 vs. biphenyl carboxylate in the target compound.
- Thermal Stability : Example 62 exhibits a melting point of 227–230°C, suggesting high crystallinity, which may correlate with the target compound’s stability if structural rigidity is maintained .
Thiophene and Pyrimidine Derivatives ()
Compounds such as 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate and 5-methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one highlight the prevalence of sulfur-containing heterocycles in pharmaceutical research. Key contrasts include:
Table 1: Comparative Analysis of Key Parameters
*Estimates based on structural analogy.
Research Findings and Gaps
- Pyrazolo-pyrimidine derivatives () often target kinases, suggesting a possible overlap in therapeutic applications .
- Stability and Solubility : The biphenyl ester may reduce aqueous solubility compared to simpler esters (e.g., ethylcarboxylate in ), necessitating formulation optimization .
Preparation Methods
Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole
The starting material, 2-amino-5-mercapto-1,3,4-thiadiazole, undergoes acetylation using acetic anhydride in glacial acetic acid under reflux conditions. This reaction replaces the primary amine group with an acetamido group while retaining the thiol functionality. The reaction is typically conducted at 80–90°C for 1.5–2 hours, with thin-layer chromatography (TLC) monitoring to confirm completion. After quenching the reaction mixture on crushed ice, the product is filtered and recrystallized from ethanol to yield pure 5-acetamido-1,3,4-thiadiazole-2-thiol as a white crystalline solid.
Preparation of [1,1'-Biphenyl]-4-carboxylic Acid
The biphenyl carboxylate ester component requires the synthesis of [1,1'-biphenyl]-4-carboxylic acid, a key aromatic building block.
Oxidation of 4,4'-Diisopropylbiphenyl
Industrial-scale synthesis of biphenyl carboxylic acids often involves the catalytic oxidation of alkyl-substituted biphenyls. For example, 4,4'-diisopropylbiphenyl is oxidized using molecular oxygen in a solvent system dominated by acetic acid (≥50 wt%), with cobalt and manganese acetate catalysts (0.001–0.2 gram atoms metal per 100 g solvent) and bromine promoters (1×10⁻⁴–4×10⁻² gram atoms bromine per 100 g solvent). The reaction proceeds at 100–240°C under oxygen partial pressures of 0.1–8 kg/cm², yielding biphenyl-4,4'-dicarboxylic acid as the primary product. Selective mono-esterification or partial hydrolysis may be employed to isolate the mono-carboxylic acid derivative.
Alternative Routes via Suzuki-Miyaura Coupling
For laboratory-scale synthesis, biphenyl-4-carboxylic acid can be prepared through cross-coupling reactions. A representative method involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base. The reaction is conducted in a mixed solvent system (e.g., toluene/water) at 80°C for 16 hours, followed by extraction with ethyl acetate and purification via column chromatography.
Synthesis of 4-Oxo-4H-pyran-3-yl [1,1'-Biphenyl]-4-carboxylate
The pyran ring is functionalized with the biphenyl carboxylate group through esterification.
Esterification of 4-Oxo-4H-pyran-3-ol
The hydroxyl group of 4-oxo-4H-pyran-3-ol is activated for nucleophilic acyl substitution. In a typical procedure, biphenyl-4-carbonyl chloride is reacted with the pyranol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 12–24 hours. The crude product is washed with dilute hydrochloric acid and sodium bicarbonate solution before purification via silica gel chromatography (ethyl acetate/petroleum ether).
Coupling of Thiadiazole and Pyran Components
The final step involves connecting the thiadiazole thiol to the pyran ester via a methylene thioether bridge.
Nucleophilic Substitution at the Pyran Methylene Group
6-(Bromomethyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is synthesized by treating the pyran ester with bromine in carbon tetrachloride under radical initiation. This intermediate is then reacted with 5-acetamido-1,3,4-thiadiazole-2-thiol in dimethylformamide (DMF) at 60°C for 8 hours, using potassium carbonate as a base to deprotonate the thiol. The reaction mixture is poured into ice water, and the precipitate is collected by filtration. Final purification is achieved through recrystallization from ethanol or acetonitrile.
Optimization and Industrial Considerations
Reaction Condition Optimization
- Temperature Control : Maintaining temperatures below 100°C during acetylation prevents decomposition of the thiadiazole ring.
- Catalyst Loading : In biphenyl oxidations, cobalt-manganese ratios of 1:2 (w/w) maximize yield while minimizing brominated byproducts.
- Solvent Systems : Acetic acid’s high polarity facilitates dissolution of intermediates during oxidation, but water content must remain below 10% to avoid hydrolysis.
Industrial-Scale Production Challenges
Large-scale reactors require precise feeding rates of 4,4'-diisopropylbiphenyl (0.01–1.5 gram moles/hour per kg catalyst-solvent mixture) to balance reaction velocity and byproduct formation. Continuous distillation systems are employed to recover acetic acid solvent, reducing operational costs.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The thiadiazole ring’s NH proton appears as a singlet at δ 12.1–12.3 ppm, while the pyran ring’s carbonyl group is confirmed by a peak at δ 172–174 ppm in ¹³C NMR.
- IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O, ester) and 2550 cm⁻¹ (S-H, thiol intermediate) confirm functional group transformations.
- Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 519.12 (calculated for C₂₇H₂₁N₃O₅S₂).
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, the thiadiazole and pyran moieties are typically constructed via cyclization or condensation reactions, similar to methods used for structurally related heterocycles . Key steps include:
- Biginelli-like reactions for pyran ring formation, using aldehydes and thiourea derivatives under acidic conditions .
- Thioether linkage formation between the thiadiazole and pyran subunits, often employing nucleophilic substitution or coupling agents .
- Esterification of the biphenyl carboxylate group, which may require anhydrous conditions to prevent hydrolysis .
Purification via HPLC or column chromatography is critical to isolate the final product with >95% purity .
Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : 1H and 13C NMR are indispensable for confirming the connectivity of the thiadiazole, pyran, and biphenyl moieties. For example, the acetamido proton resonance (δ ~2.1 ppm) and pyran carbonyl (δ ~170 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates the molecular formula (C21H15N3O6S3, MW 501.55) and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the thioether linkage and biphenyl conformation .
How can structure-activity relationship (SAR) studies elucidate the contributions of its thiadiazole and biphenyl moieties to biological activity?
- Thiadiazole Modifications : Replace the acetamido group with other substituents (e.g., nitro, alkyl) to assess its role in target binding. For instance, analogs with bulkier groups show reduced enzyme inhibition, suggesting steric hindrance .
- Biphenyl Substitutions : Introduce electron-withdrawing groups (e.g., fluoro) at the biphenyl para-position to enhance π-stacking interactions with hydrophobic enzyme pockets .
- Comparative Assays : Test against structurally simplified analogs (e.g., pyran-free derivatives) to isolate the contributions of each subunit .
What strategies resolve contradictions in reported biological activity data across studies?
- Purity Validation : Contradictory antimicrobial results may arise from impurities; re-test batches after re-purification via HPLC .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., via fluorescence-based and radiometric assays) to rule out methodological artifacts .
How can in silico methods predict biological targets and optimize pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like fungal CYP51 or human topoisomerase II . The thiadiazole sulfur and biphenyl carboxylate show strong binding to active-site metal ions .
- ADMET Profiling : Predict logP (~3.2) and aqueous solubility (~0.05 mg/mL) using SwissADME. The acetamido group improves solubility but may reduce blood-brain barrier penetration .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic prioritization .
What are the challenges in scaling up synthesis without compromising reproducibility?
- Intermediate Stability : The thioether linkage is prone to oxidation; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during large-scale reactions .
- Solvent Selection : Replace low-boiling solvents (e.g., THF) with DMF or DMSO to maintain reaction homogeneity at higher volumes .
- Quality Control : Implement in-line FTIR to monitor reaction progress and minimize batch-to-batch variability .
How does the compound’s multi-ring system influence its spectroscopic and reactivity profiles?
- UV-Vis Spectroscopy : The conjugated pyran-thiadiazole system absorbs at λmax ~320 nm, useful for concentration determination .
- Reactivity : The electron-deficient thiadiazole ring undergoes nucleophilic attack at the sulfur atom, enabling functionalization (e.g., alkylation for prodrug design) .
- Tautomerism : The pyran 4-oxo group may tautomerize, affecting solubility and crystallization behavior .
What mechanistic insights explain its antimicrobial vs. anticancer activity disparities?
- Target Selectivity : The biphenyl group preferentially binds to fungal lanosterol demethylase (CYP51), while the thiadiazole inhibits human topoisomerase II via intercalation .
- Membrane Permeability : Lower logP (~3.2) limits penetration into Gram-negative bacterial membranes but suffices for eukaryotic cells .
- Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in cancer cells reduces intracellular accumulation, necessitating combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
